2h-Thieno[3,2-b]pyrrol-3(4h)-one
Description
Properties
IUPAC Name |
4H-thieno[3,2-b]pyrrol-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NOS/c8-4-3-9-5-1-2-7-6(4)5/h1-2,7H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJBUOFWXOSADB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(S1)C=CN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10920689 | |
| Record name | 2H-Thieno[3,2-b]pyrrol-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10920689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1122-08-3 | |
| Record name | 2,4-Dihydro-3H-thieno[3,2-b]pyrrol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC157822 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157822 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-Thieno[3,2-b]pyrrol-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10920689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Thieno[3,2-b]pyrrol-3(4H)-one typically involves the cyclocondensation of thioglycolic acid with appropriate pyrrole derivatives. One common method includes the reaction of 1-substituted 5-chloro-4-formylpyrrole-3-carboxylates with thioglycolic acid or ethyl thioglycolate in ethanol containing sodium ethoxide at room temperature. This reaction forms 4-(ethoxycarbonyl)thieno[2,3-b]pyrrole-2-carboxylic acids or thieno[2,3-b]pyrrole-2,4-dicarboxylates .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
2H-Thieno[3,2-b]pyrrol-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2H-Thieno[3,2-b]pyrrol-3(4H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2H-Thieno[3,2-b]pyrrol-3(4H)-one and its derivatives involves interactions with specific molecular targets and pathways. For example, in organic solar cells, the compound acts as an electron donor or acceptor, facilitating charge transfer and improving the efficiency of photovoltaic devices . In biological systems, the compound’s derivatives may inhibit enzyme activity by binding to active sites or interacting with receptor proteins .
Comparison with Similar Compounds
Key Observations :
- Synthetic Flexibility: Derivatives of 2H-thieno[3,2-b]pyrrol-3(4H)-one (e.g., butylthio-methylene) likely follow alkylation or condensation pathways similar to thieno[2,3-b]thiophenes and pyrido-pyrazinones .
- Structural Diversity: Thieno[2,3-d]pyrimidinones incorporate pyrimidinone rings, enhancing hydrogen-bonding capacity, while pyrido-pyrazinones exhibit planar aromatic systems for enzyme active-site interactions .
Table 2: Pharmacological and Functional Comparisons
Key Observations :
- Pharmacological Potential: Pyrido-pyrazinones demonstrate potent enzyme inhibition and antioxidant activity, suggesting that this compound derivatives could be optimized for similar dual functionalities .
- Thermal Stability: Thieno[2,3-b]thiophenes exhibit high melting points (>300°C), likely due to extended conjugation, a property that may extend to the pyrrolidinone-fused analog .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 2H-Thieno[3,2-b]pyrrol-3(4H)-one and its derivatives?
- Methodological Answer : The synthesis typically involves cyclization reactions of thiophene precursors with pyrrolidine derivatives. For example, refluxing thiophene-based intermediates (e.g., methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate) with chloranil in xylene under inert conditions for 24–30 hours, followed by purification via recrystallization from methanol . Multi-step protocols may include functionalization of the thieno-pyrrolone core using alkylation or acylation to introduce substituents like methoxyethyl or benzyl groups .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of spectroscopic and computational techniques:
- NMR/HRMS : Confirm molecular structure via ¹H/¹³C NMR, DEPT, and HRMS (e.g., ethyl 2-aryloxo derivatives in ) .
- X-ray Diffraction : Resolve crystal packing and hydrogen-bonding interactions, especially for polymorphic forms .
- DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps) to predict reactivity and optical behavior .
Q. What are the common functionalization routes to modify the thieno-pyrrolone scaffold for enhanced solubility or bioactivity?
- Methodological Answer : Introduce polar groups (e.g., hydroxyl, methoxyethyl) via nucleophilic substitution or cross-coupling reactions. For example, 3-(2-methoxyethyl) derivatives improve aqueous solubility while retaining π-conjugation for optoelectronic applications . Alkylation at the pyrrolone nitrogen (e.g., benzyl or 4-methoxybenzyl groups) enhances lipophilicity for biological studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically designed for thieno-pyrrolone derivatives?
- Methodological Answer :
- Substitution Patterns : Vary substituents at positions 2, 4, and 7 (e.g., aryl, alkyl, or heteroaryl groups) and compare bioactivity profiles. For instance, 3-aminopyrrolidinyl substitutions in thienopyrimidine analogs show enhanced anticancer activity .
- Biological Assays : Use standardized cytotoxicity screens (e.g., MTT assays against MCF-7 or HepG2 cells) and correlate with electronic descriptors (logP, polar surface area) .
- Data Table :
| Derivative | Substituent | IC₅₀ (μM) | LogP |
|---|---|---|---|
| A | Methoxyethyl | 12.3 | 1.8 |
| B | Benzylthio | 8.7 | 3.2 |
| C | Phenyl | >50 | 4.1 |
Q. What methodologies resolve contradictions in biological activity data across different studies?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line specificity, serum concentration). To address this:
- Standardize Assays : Use identical cell lines (e.g., HeLa for cytotoxicity) and normalize data to positive controls (e.g., doxorubicin) .
- Metabolic Stability Tests : Evaluate compound stability in liver microsomes to differentiate intrinsic activity vs. pharmacokinetic effects .
- Case Study : A thiadiazinone derivative showed anti-HIV activity in one study (IC₅₀ = 5 μM) but no effect in another due to differences in viral strains (HIV-1 vs. HIV-2) .
Q. How can in silico modeling optimize the design of thieno-pyrrolone-based inhibitors for specific enzyme targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to predict binding modes with targets like reverse transcriptase or cyclooxygenase-2 (COX-2). For example, 2-(benzylthio) derivatives exhibit strong hydrophobic interactions with COX-2’s active site .
- MD Simulations : Perform 100-ns trajectories to assess binding stability and identify critical residues (e.g., Arg120 in HIV-1 RT) .
- QSAR Models : Develop regression models linking molecular descriptors (e.g., topological polar surface area) to IC₅₀ values for lead optimization .
Key Challenges and Future Directions
- Synthetic Limitations : Low yields (<40%) in cyclization steps require catalyst optimization (e.g., Pd/Cu systems for cross-coupling) .
- Biological Mechanisms : Unclear targets for anti-inflammatory activity necessitate CRISPR screening or proteomics approaches .
- Material Science Applications : Explore thieno-pyrrolones as organic semiconductors by tuning HOMO-LUMO gaps via electron-withdrawing substituents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
